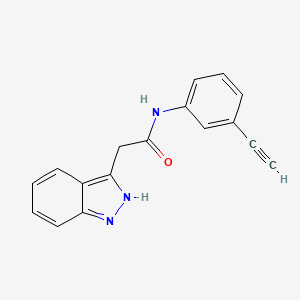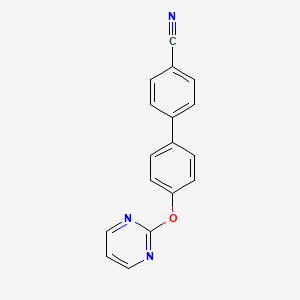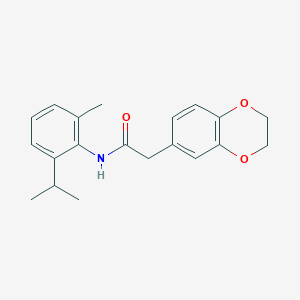
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide, also known as EIPA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EIPA is a small molecule inhibitor that has been found to modulate various cellular processes, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide exerts its effects by inhibiting various cellular processes, including ion transport and enzyme activity. It has been found to inhibit the activity of the sodium-hydrogen exchanger, which regulates the pH of cells. This compound also inhibits the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in various signaling pathways. These activities make this compound a potent modulator of cellular processes, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been found to modulate various cellular processes, including ion transport and enzyme activity. It has been found to inhibit the activity of the sodium-hydrogen exchanger, which regulates the pH of cells. This compound also inhibits the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in various signaling pathways. These activities make this compound a potent modulator of cellular processes, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has limited bioavailability, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide. One potential direction is the further optimization of its synthesis to achieve higher yields and purity. Another direction is the development of more potent analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide involves the reaction of 3-ethynylaniline with 3-bromoacetophenone, followed by a cyclization reaction with hydrazine hydrate. The resulting compound is then further modified to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further scientific research.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of various ion channels, including the sodium-hydrogen exchanger, which plays a crucial role in regulating the pH of cells. This compound has also been found to inhibit the activity of various enzymes, including phospholipase C and phosphatidylinositol 3-kinase. These activities make this compound a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-2-12-6-5-7-13(10-12)18-17(21)11-16-14-8-3-4-9-15(14)19-20-16/h1,3-10H,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYFNSWGICTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)
![3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7532466.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7532481.png)

![2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
![2-[4-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B7532500.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
![1-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-3-(3-methylbutan-2-yl)urea](/img/structure/B7532509.png)

![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)

